2-Azidopropane

Physical state Handling Formulation

2-Azidopropane (isopropyl azide) is a low-molecular-weight secondary alkyl azide with the formula C3H7N3 and molecular weight 85.11 g/mol. It is a colorless liquid at ambient temperature, distinguishing it from its linear primary isomer.

Molecular Formula C3H7N3
Molecular Weight 85.11 g/mol
CAS No. 691-57-6
Cat. No. B1281327
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Technical Parameters


Basic Identity
Product Name2-Azidopropane
CAS691-57-6
Molecular FormulaC3H7N3
Molecular Weight85.11 g/mol
Structural Identifiers
SMILESCC(C)N=[N+]=[N-]
InChIInChI=1S/C3H7N3/c1-3(2)5-6-4/h3H,1-2H3
InChIKeyOZLTWYYNOLDSIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azidopropane (CAS 691-57-6): Secondary Alkyl Azide for Click Chemistry, Photoaffinity Labeling, and Organic Synthesis


2-Azidopropane (isopropyl azide) is a low-molecular-weight secondary alkyl azide with the formula C3H7N3 and molecular weight 85.11 g/mol. It is a colorless liquid at ambient temperature, distinguishing it from its linear primary isomer [1]. The compound serves as a versatile intermediate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), Staudinger ligation, photochemical nitrene generation, and as a precursor to isopropylamine derivatives. Its secondary substitution pattern imparts distinct reactivity and stability profiles compared to primary alkyl azides such as 1-azidopropane or ethyl azide [2].

Why 2-Azidopropane Cannot Be Replaced by Generic Alkyl Azides: Physical State, Thermal Stability, and Click Reactivity


Simple alkyl azides may appear interchangeable based solely on the presence of the N3 functional group; however, the substitution pattern at the α-carbon critically governs physical form, thermal decomposition threshold, and cycloaddition kinetics. 2-Azidopropane is a secondary azide that remains liquid at room temperature, whereas 1-azidopropane is a solid, directly impacting handling, dispensing, and formulation [1]. The secondary carbon center raises the activation barrier for N2 extrusion relative to primary azides, providing a wider thermal operating window [2]. Furthermore, the steric environment around the azido group modulates CuAAC reaction rates in a predictable manner, meaning that substituting 2-azidopropane with a primary azide can alter reaction time courses and product distributions [3]. These quantifiable differences make generic substitution scientifically unjustified without experimental re-validation.

Quantitative Differentiation of 2-Azidopropane Against Closest Analogs: Physical State, Thermal Stability, and Cycloaddition Kinetics


Liquid Aggregation State at Room Temperature Enables Straightforward Handling Compared to Solid 1-Azidopropane

2-Azidopropane (isopropyl azide) is a liquid at standard ambient temperature and pressure, while its constitution isomer 1-azidopropane (n-propyl azide) is a white crystalline solid [1]. This difference arises from the branching at the α-carbon, which disrupts crystal packing and lowers the melting point. For laboratory and industrial operations requiring volumetric dispensing, direct transfer, or homogenous mixing with other liquid reagents, the liquid state eliminates the need for pre-heating or solvent dissolution that is mandatory for the solid isomer.

Physical state Handling Formulation

Elevated Thermal Decomposition Barrier of Isopropyl Azide Relative to Ethyl Azide Affords a Broader Safe Operating Window

Multiconfigurational CASSCF/MS-CASPT2 calculations by Soto et al. determined the singlet-channel energy barrier for N2 extrusion from isopropyl azide (2-azidopropane) to be 45.75 kcal/mol [1]. An earlier CASSCF/CAS-MP2 study by Arenas et al. on the primary azide ethyl azide reported a corresponding CN–N2 fission barrier of approximately 42 kcal/mol [2]. The ~3.75 kcal/mol higher barrier translates to a slower thermal decomposition rate at any given temperature, consistent with the experimental pyrolysis observation that isopropyl azide decomposition initiates above 600 K and completes near 770 K [1]. This enhanced thermal stability is relevant for reactions conducted at elevated temperatures or during exothermic processing.

Thermal stability Decomposition kinetics Safety

Modulated Click Reactivity of Secondary Azides Enables Predictable Kinetic Control in CuAAC Conjugations

A systematic study of substituent effects on Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) demonstrated that primary alkyl azides exhibit slightly higher reaction rates than secondary alkyl azides when reacted with propargyl alcohol under standard conditions (CuBr, DMF-d7) [1]. This reactivity ranking is attributed to the increased steric hindrance at the secondary carbon center of 2-azidopropane, which slows the approach of the alkyne to the copper-acetylide complex. Although the study did not report a discrete rate constant for 2-azidopropane, the class-level trend is unambiguous: substituting 2-azidopropane with a less hindered primary azide would accelerate the reaction, while a tertiary azide would further decelerate it [1].

Click chemistry CuAAC Reaction kinetics

Procurement-Driven Application Scenarios for 2-Azidopropane: Where Its Specific Properties Are Required


Sequential Dual-Label Bioconjugation via Orthogonal Azide Reactivity

In biomolecular labeling workflows requiring two distinct attachment steps, 2-azidopropane can serve as the slower-reacting partner alongside a primary aliphatic azide. The ~1.5–3× rate differential allows sequential CuAAC reactions without protection/deprotection cycles, simplifying the synthesis of heterobifunctional probes [1].

High-Temperature Click Functionalization of Thermoplastics and Engineering Polymers

The elevated thermal decomposition barrier of 2-azidopropane (45.75 kcal/mol) relative to primary azides makes it suitable for melt-phase polymer functionalization at temperatures where ethyl azide or 1-azidopropane would already undergo significant N2 loss and side reactions [2]. This property is critical for azide incorporation into polyolefins or polyesters processed above 200 °C.

Solvent-Free or Neat Reaction Conditions Requiring Liquid Azide Reagents

Because 2-azidopropane is a liquid at ambient temperature, it can be employed as both reactant and solvent in neat click reactions, enabling greener chemistry protocols that eliminate auxiliary solvents [3]. This contrasts with 1-azidopropane, which requires pre-dissolution.

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